1-(5-Bromopentyl)-2-methylcyclopropane
Description
Significance of Cyclopropane (B1198618) Motifs in Complex Molecular Architectures
The cyclopropane motif is widespread in a variety of natural products, including terpenes, alkaloids, and fatty acids, where it is often essential for their biological activities. mdpi.comrsc.org In medicinal chemistry, the incorporation of a cyclopropane ring is a well-established strategy to enhance the pharmacological profile of drug candidates. nbinno.comacs.orgresearchgate.net The rigid, three-dimensional structure of the ring can lock a molecule into a specific conformation, which can lead to higher binding potency and selectivity for its biological target. nbinno.comnih.gov This conformational rigidity is a key advantage over more flexible aliphatic chains. nbinno.com
Furthermore, the cyclopropane unit can act as a bioisostere for other functional groups, such as a double bond or a phenyl ring, while offering improved metabolic stability. researchgate.net Molecules containing cyclopropane rings are often more resistant to metabolic breakdown by enzymes compared to their linear counterparts, which can lead to a longer biological half-life and improved dosing regimens. nbinno.com The inclusion of this motif can address common roadblocks in drug discovery, such as enhancing potency, increasing metabolic stability, improving brain permeability, and reducing off-target effects. acs.orgnih.gov The structure of 1-(5-Bromopentyl)-2-methylcyclopropane, containing this valuable scaffold, positions it as a potential precursor for novel bioactive molecules.
Overview of Contemporary Synthetic Strategies for Three-Membered Rings
The construction of the cyclopropane ring is a central topic in organic synthesis, with numerous methods developed for its formation. researchgate.net These strategies can be broadly categorized into intermolecular and intramolecular reactions. rsc.org
Intermolecular Cycloaddition: This is the most common approach, typically involving the reaction of an alkene with a carbene or carbenoid—a species containing a neutral carbon atom with two unshared valence electrons.
Simmons-Smith Reaction: A classic and widely used method that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). mdpi.comwikipedia.orgtcichemicals.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com For a molecule like this compound, a plausible route could involve the Simmons-Smith reaction on an alkene precursor. The presence of a hydroxyl group in the alkene substrate can direct the cyclopropanation to occur on the same face of the double bond. wikipedia.orgorganic-chemistry.org
Transition-Metal Catalyzed Cyclopropanation: This powerful method utilizes transition metals, most commonly copper, rhodium, and ruthenium, to catalyze the decomposition of diazo compounds (like ethyl diazoacetate) to form a metal carbene intermediate. numberanalytics.comwikipedia.orgacs.org This intermediate then reacts with an alkene to form the cyclopropane. wikipedia.org These reactions can be rendered highly enantioselective by using chiral ligands on the metal catalyst, providing access to optically active cyclopropanes. tandfonline.comnih.gov
Other Methods: Newer methods continue to be developed that avoid potentially hazardous reagents like diazo compounds. psu.edu Recent advances include electrochemical protocols that are scalable and proceed with high diastereoselectivity. nih.govresearchgate.net
Intramolecular Cyclization: These methods involve forming the three-membered ring from a linear precursor that already contains the necessary carbon atoms. A common strategy is an intramolecular Sₙ2 reaction where a nucleophilic center displaces a leaving group located three carbons away (a 1,3-elimination). rsc.org
Table 2: Comparison of Common Cyclopropanation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) or Et₂Zn | Stereospecific; tolerant of many functional groups; can be directed by hydroxyl groups. mdpi.comwikipedia.orgtcichemicals.com |
| Catalytic Diazo Decomposition | Diazo compound (e.g., N₂CHCO₂Et) + Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) | High efficiency; can be made highly enantioselective with chiral catalysts. wikipedia.orgtandfonline.com |
| Intramolecular Sₙ2 | Substrate with a nucleophilic center and a leaving group in a 1,3-relationship | Forms the ring from an acyclic precursor; stereochemistry is well-defined. rsc.org |
Scope and Limitations of Cyclopropane-Containing Building Blocks in Chemical Research
Cyclopropane derivatives are highly valued as versatile building blocks in organic synthesis. nih.govresearchgate.netnsf.gov The high ring strain (approximately 28 kcal/mol) makes them reactive intermediates for generating molecular complexity. utexas.eduwikipedia.org
Scope and Applications: The utility of a building block like this compound lies in its bifunctional nature. The primary bromide on the pentyl chain serves as a classic electrophilic site for nucleophilic substitution or as a partner in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). nih.gov This allows for the straightforward attachment of a wide variety of other molecular fragments.
Simultaneously, the strained cyclopropane ring itself can participate in reactions. Under the influence of transition metals, Lewis acids, or electrophiles, the ring can undergo cleavage (ring-opening) to form linear structures or participate in ring-expansion reactions to generate larger, more complex heterocyclic or carbocyclic systems. semanticscholar.orgwikipedia.orgthieme-connect.com This dual reactivity makes such building blocks powerful tools for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for screening in drug discovery. nsf.govnih.gov
Limitations and Challenges: The primary limitation of cyclopropane-containing building blocks is intrinsically linked to their greatest strength: their reactivity. The high ring strain that makes them useful also makes them potentially unstable under certain reaction conditions (e.g., strong acids, high temperatures, or some transition-metal catalysts) that might be required for modifying other parts of the molecule. wikipedia.orgwikipedia.org This can lead to undesired ring-opening or rearrangement side reactions, complicating synthetic routes and lowering yields.
Furthermore, controlling stereochemistry during the synthesis and subsequent reactions of polysubstituted cyclopropanes, such as this compound, can be challenging. chemrxiv.org While diastereoselective methods are available, achieving high levels of stereocontrol often requires careful selection of catalysts, substrates, and reaction conditions. nih.govacs.org The scalability of some cyclopropanation methods, particularly those requiring expensive catalysts or hazardous reagents, can also be a limitation for large-scale synthesis. psu.edunih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopentyl)-2-methylcyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8-7-9(8)5-3-2-4-6-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZVDMSOHKZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Bromopentyl 2 Methylcyclopropane and Analogous Structures
Strategies for Stereoselective Cyclopropane (B1198618) Ring Formation
The creation of the cyclopropane ring with control over the relative and absolute stereochemistry of its substituents is a central theme in modern organic synthesis. Methodologies are broadly categorized into metal-catalyzed and organocatalytic approaches, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Transition Metal-Catalyzed Cyclopropanation Reactions
Transition metal catalysis provides a powerful toolkit for the formation of cyclopropanes, primarily through the reaction of an alkene with a metal-carbene intermediate. Rhodium and zinc-based systems are among the most well-developed for this purpose.
Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium-carbenoid intermediates, which then undergo cyclopropanation with a wide range of alkenes. wikipedia.org The reaction proceeds via a concerted, though asynchronous, mechanism, which generally preserves the stereochemistry of the alkene. nih.gov For the synthesis of a 2-methylcyclopropane from a terminal alkene, a substituted diazo compound, such as diazoethane (B72472) or an α-alkyl-α-diazoester, is required. nih.gov
The diastereoselectivity of the cyclopropanation of terminal alkenes with substituted rhodium carbenoids is influenced by both the steric and electronic properties of the catalyst's ligands and the carbene substituents. nih.gov Sterically demanding ligands on the rhodium catalyst can enhance diastereoselectivity. For example, the use of dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) has been shown to impart high diastereoselectivity in the cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov
| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Rh₂(octanoate)₄ | Styrene | Ethyl α-diazopropanoate | - | Low (β-hydride elimination) |
| Rh₂(TPA)₄ | Styrene | Ethyl α-diazopropanoate | >95:5 | 85 |
| Rh₂(TPA)₄ | Butyl vinyl ether | Ethyl α-diazopropanoate | >95:5 | 92 |
| Rh₂(TPA)₄ | α-Methylstyrene | Ethyl α-diazopropanoate | >95:5 | 88 |
This table presents illustrative data on the diastereoselectivity of rhodium-catalyzed cyclopropanation with a substituted diazo compound, based on analogous reactions. nih.gov
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is known for its reliability and stereospecificity. nih.gov To generate a methyl-substituted cyclopropane from a terminal alkene, a modified reagent such as that derived from 1,1-diiodoethane (B1619546) and diethylzinc (B1219324) can be employed. vaia.com The reaction of this ethylidene carbenoid with an alkene like cyclohexene (B86901) has been shown to produce a mixture of isomeric methylcyclopropane (B1196493) products. vaia.com
The Simmons-Smith reaction is compatible with various functional groups, including halides, making it a viable option for substrates like 7-bromo-1-heptene, a potential precursor to the target molecule. wikipedia.org The reaction is generally subject to steric effects, with cyclopropanation occurring on the less hindered face of the double bond. wikipedia.org Furthermore, the presence of directing groups, such as proximal hydroxyl or ether functionalities, can significantly influence the diastereoselectivity of the cyclopropanation. researchgate.net While a bromoalkyl chain is not a classical directing group, its conformational preferences could subtly influence the trajectory of the incoming carbenoid.
| Alkene | Carbenoid Precursor | Product | Diastereoselectivity |
| Cyclohexene | CH₂I₂/Zn-Cu | Norcarane | N/A |
| Cyclohexene | CH₃CHI₂/Zn-Cu | Methylnorcarane isomers | Mixture of isomers |
| Unfunctionalized terminal alkenes | CH₂I₂/Et₂Zn | Terminal cyclopropane | N/A |
This table provides examples of Simmons-Smith and related reactions to illustrate the formation of cyclopropanes and methyl-substituted analogs. wikipedia.orgvaia.com
Achieving enantioselectivity in the synthesis of chiral cyclopropanes, such as 1-(5-bromopentyl)-2-methylcyclopropane, requires the use of chiral catalysts or auxiliaries. In rhodium-catalyzed cyclopropanations, a wide array of chiral ligands has been developed to induce asymmetry. nih.gov Chiral dirhodium(II) carboxylates, such as those derived from amino acids or prolinates, have proven effective in catalyzing highly enantioselective cyclopropanations. nih.govnih.gov For instance, adamantylglycine-derived catalysts like Rh₂(S-TCPTAD)₄ have been used for the highly enantioselective cyclopropanation of electron-deficient alkenes with aryldiazoacetates, achieving up to 98% enantiomeric excess (ee). nih.gov Chiral cyclopentadienyl (B1206354) rhodium(III) complexes have also been developed for the enantioselective cyclopropanation of olefins. epfl.ch
For the Simmons-Smith reaction, enantioselectivity can be achieved by employing chiral additives that coordinate to the zinc carbenoid. Chiral dioxaborolane ligands have been successfully used in the asymmetric cyclopropanation of allylic alcohols. While not directly applicable to an unfunctionalized bromoalkene, this demonstrates the principle of chiral ligand-mediated enantioselection in zinc-carbenoid chemistry.
| Catalyst/Ligand | Alkene Type | Diazo Compound/Carbenoid | Enantiomeric Excess (ee) |
| Rh₂(S-TCPTAD)₄ | Acrylates | Vinyldiazoacetates | 91-98% |
| Rh₂(S-NTTL)₄ | Styrene | 1-Mesyl triazole | 96% |
| Rh₂(S-PTTL)₄ | Styrene | 1-Mesyl triazole | 88% |
This table showcases the high levels of enantioselectivity achievable in rhodium-catalyzed cyclopropanations with various chiral catalysts and substrates, providing a basis for the potential enantioselective synthesis of the target molecule. nih.govnih.gov
Organocatalytic Methodologies for Cyclopropane Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based methods for the synthesis of chiral cyclopropanes, often proceeding under mild conditions and with high enantioselectivity. rsc.org
The Michael Initiated Ring Closure (MIRC) reaction is a versatile method for constructing cyclopropanes. This process typically involves the conjugate addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org A common variant is the Corey-Chaykovsky reaction, where a sulfur ylide acts as the nucleophile. organic-chemistry.org
For the synthesis of a 2-methylcyclopropane derivative, an appropriately substituted Michael acceptor or ylide is necessary. For example, the reaction of an α,β-unsaturated ketone with a substituted sulfur ylide can lead to the formation of a methyl-substituted cyclopropane. nih.gov
Enantioselective MIRC reactions can be achieved using chiral organocatalysts, such as chiral amines or thioureas, which activate the Michael acceptor towards nucleophilic attack. organic-chemistry.org For instance, chiral diphenylprolinol silyl (B83357) ethers have been used to catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, affording cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org The reaction of α,β-unsaturated ketones with sulfonium (B1226848) ylides, catalyzed by a chiral amine in the presence of a carboxylic acid, can produce cyclopropanes with excellent enantiomeric excess and diastereomeric ratios. mdpi.com
| Organocatalyst | Michael Acceptor | Nucleophile | Diastereomeric Ratio | Enantiomeric Excess (ee) |
| Chiral Diphenylprolinol TMS Ether | α,β-Unsaturated Aldehydes | Bromomalonates | >30:1 | 90-98% |
| Chiral Amine | α,β-Unsaturated Ketones | Sulfonium Ylides | >95:5 | up to 93% |
This table illustrates the utility of organocatalytic MIRC reactions in producing highly enantio- and diastereomerically enriched cyclopropanes from analogous starting materials. organic-chemistry.orgmdpi.com
Asymmetric Organocatalysis for Cyclopropane Derivatives
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropane derivatives. This approach utilizes small organic molecules as catalysts, avoiding the use of metals. Diarylprolinol silyl ethers, for instance, have been successfully employed in asymmetric cycloaddition reactions to yield highly substituted cyclopentanes from vinylcyclopropanes and α,β-unsaturated aldehydes, demonstrating the utility of organocatalysts in complex stereoselective transformations. acs.org
One common strategy involves the reaction of α,β-unsaturated aldehydes or ketones with stabilized ylides, catalyzed by chiral amines or thioureas. The catalyst activates the unsaturated system towards nucleophilic attack, while controlling the stereochemical outcome of the cyclopropanation. For the synthesis of a precursor to this compound, an organocatalytic approach could involve the reaction of an appropriate Michael acceptor with a sulfur ylide, catalyzed by a chiral organocatalyst to establish the desired stereocenters on the cyclopropane ring.
Bifunctional thiourea (B124793) catalysts have been utilized in the intramolecular reaction of a nitronate with conjugated ketones to generate cis-functionalized γ-nitroketones with good yields and reasonable selectivities. researchgate.net This highlights the potential of organocatalysis to control diastereoselectivity in the formation of cyclic systems. While not a direct cyclopropanation, the principles of stereocontrol through hydrogen bonding and catalyst design are transferable.
The following table summarizes representative organocatalytic approaches to cyclopropane synthesis.
| Catalyst Type | Reactants | Product Type | Key Features |
| Chiral Amines | α,β-Unsaturated Aldehydes + Sulfur Ylides | Substituted Cyclopropanes | High enantioselectivity |
| Bifunctional Thioureas | Intramolecular Michael Acceptors | Cyclic Ketones | Control of diastereoselectivity |
| Diarylprolinol Silyl Ethers | Vinylcyclopropanes + α,β-Unsaturated Aldehydes | Highly Substituted Cyclopentanes | Synergistic catalysis |
Pyrazoline Decomposition and Other Thermal Routes
The decomposition of pyrazolines represents a classical and effective method for the synthesis of cyclopropanes. wikipedia.orgdrugfuture.com This thermal or photochemical process involves the extrusion of nitrogen gas from a pyrazoline intermediate, which is typically formed from the reaction of an α,β-unsaturated carbonyl compound with hydrazine (B178648) or its derivatives. wikipedia.orgdrugfuture.com The Kishner cyclopropane synthesis, for example, involves the formation of cyclopropane derivatives through the decomposition of pyrazolines generated from α,β-unsaturated ketones or aldehydes and hydrazine. drugfuture.com
The stereochemical outcome of the pyrazoline decomposition can be influenced by the reaction conditions and the substitution pattern of the pyrazoline ring. ubc.ca For the synthesis of this compound, a potential route would involve the reaction of a suitable α,β-unsaturated ketone, such as oct-1-en-3-one, with hydrazine to form the corresponding pyrazoline. Subsequent thermal or photochemical decomposition would yield the methyl-substituted cyclopropane ring, which could then be functionalized to introduce the bromopentyl side chain.
Other thermal routes to cyclopropanes include the intramolecular cyclization of 1,3-dihalides via a Wurtz-type reaction. wikipedia.org This method was used in the first synthesis of cyclopropane itself. wikipedia.org Additionally, the thermal rearrangement of larger ring systems or the addition of carbenes or carbenoids to alkenes can also produce cyclopropanes. masterorganicchemistry.com The thermolysis of cyclopropane and its derivatives has been studied extensively, with the rearrangement to propene being a primary thermal process. thieme-connect.de
Below is a table outlining thermal routes to cyclopropanes.
| Method | Precursors | Conditions | Key Features |
| Pyrazoline Decomposition | α,β-Unsaturated Carbonyls + Hydrazine | Thermal or Photochemical | Formation of a five-membered heterocyclic intermediate. wikipedia.orgdrugfuture.com |
| Intramolecular Wurtz Reaction | 1,3-Dihalides | Sodium or Zinc | One of the earliest methods for cyclopropane synthesis. wikipedia.org |
| Carbene Addition to Alkenes | Diazo compounds, Dihalomethanes | Photochemical or Thermal | Stereospecific addition is often observed. masterorganicchemistry.com |
Regiospecific and Stereoselective Introduction of the (5-Bromopentyl) Moiety
The introduction of the (5-bromopentyl) group onto a pre-formed methylcyclopropane core or the construction of the cyclopropane ring from a precursor already containing this moiety requires careful consideration of regioselectivity and stereoselectivity.
Alkylation and Cross-Coupling Strategies for Functionalized Cyclopropanes
Alkylation and cross-coupling reactions are powerful methods for forming carbon-carbon bonds and introducing functionalized side chains onto cyclopropane rings. For instance, N-alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes can undergo selective lithiation followed by reaction with electrophiles to introduce substituents with high stereocontrol. bohrium.com This demonstrates the feasibility of functionalizing a cyclopropane ring through a deprotonation-alkylation sequence. A similar strategy could be envisioned for a suitably activated methylcyclopropane derivative, where deprotonation and subsequent reaction with 1,5-dibromopentane (B145557) would introduce the desired side chain.
Palladium-catalyzed cross-coupling reactions are also widely used to functionalize cyclopropanes. organic-chemistry.org For example, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborates with aryl chlorides can produce aryl cyclopropanes in good yields. organic-chemistry.org Similarly, a Negishi or Kumada coupling could potentially be employed to couple a cyclopropyl (B3062369) organometallic species with a 5-bromopentyl electrophile. Cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents provides another avenue for introducing strained rings onto alkyl chains. organic-chemistry.org
Lewis acid-catalyzed cross-coupling reactions of gem-difluorinated cyclopropanes with nucleophiles have also been reported, proceeding through a fluoroallyl cation intermediate. acs.org While not directly applicable to the synthesis of this compound, this illustrates the diverse activation modes available for cyclopropane functionalization.
The following table summarizes key cross-coupling strategies.
| Coupling Reaction | Cyclopropane Reagent | Coupling Partner | Catalyst |
| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate | Aryl chloride | Palladium |
| Negishi | Cyclopropylzinc reagent | 5-Bromopentyl halide | Palladium or Nickel |
| Cobalt-catalyzed | Cyclopropyl Grignard reagent | Alkyl iodide | Cobalt |
Selective Functional Group Interconversion in Precursor Design
The synthesis of this compound can also be approached by designing a precursor that already contains the necessary carbon skeleton and then performing selective functional group interconversions (FGIs). ub.eduimperial.ac.uk For example, a precursor containing a hydroxyl or carbonyl group at the desired position on the pentyl chain could be synthesized and the cyclopropane ring formed subsequently. The terminal functional group could then be converted to a bromide.
The conversion of an alcohol to an alkyl bromide is a standard transformation, often achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). ub.edu Similarly, a carboxylic acid can be reduced to an alcohol and then converted to the bromide. The key is to choose reaction conditions that are compatible with the cyclopropane ring, which can be sensitive to strong acids or electrophiles.
The table below provides examples of relevant functional group interconversions.
| Initial Functional Group | Target Functional Group | Reagents |
| Alcohol (-OH) | Bromide (-Br) | PBr₃, CBr₄/PPh₃ |
| Carboxylic Acid (-COOH) | Bromide (-Br) | 1. LiAlH₄ 2. PBr₃ |
| Ester (-COOR) | Bromide (-Br) | 1. LiAlH₄ 2. PBr₃ |
Diastereoselective and Enantioselective Functionalization of Cyclopropane Derivatives
Achieving the desired stereochemistry in this compound requires diastereoselective or enantioselective functionalization. Directed reactions, where a functional group on the substrate controls the stereochemical outcome, are particularly powerful. For example, the hydroxyl group in alkenyl cyclopropyl carbinol derivatives can direct diastereoselective Simmons-Smith cyclopropanation and epoxidation reactions. acs.org This principle could be applied to a precursor containing a directing group to control the introduction of the methyl and bromopentyl substituents.
Palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids has been shown to produce cis-substituted products with high enantiomeric ratios. nih.gov This highlights the potential for C-H activation strategies to functionalize cyclopropanes enantioselectively.
The synthesis of highly substituted cyclopropanes with excellent diastereocontrol can also be achieved through the stereoselective hydroxyallylation of cyclopropenes with cyclopropanols. researchgate.net Furthermore, the diastereoselective ring opening of non-donor–acceptor cyclopropanes via intramolecular Friedel–Crafts alkylation can lead to functionalized dihydronaphthalene scaffolds with quaternary carbon stereocenters, showcasing the stereospecificity that can be achieved in cyclopropane reactions. nih.gov
The following table outlines strategies for stereoselective functionalization.
| Approach | Key Feature | Example Reaction | Stereochemical Outcome |
| Directed Reactions | A functional group on the substrate controls the approach of the reagent. | Hydroxyl-directed Simmons-Smith cyclopropanation. acs.org | High diastereoselectivity. |
| Enantioselective C-H Activation | A chiral catalyst differentiates between enantiotopic C-H bonds. | Pd-catalyzed enantioselective arylation of aminomethyl-cyclopropanes. nih.gov | High enantiomeric ratios. |
| Stereoselective Addition to Cyclopropenes | Control of addition to a strained double bond. | Zinc-mediated hydroxyallylation of cyclopropenes. researchgate.net | Excellent diastereocontrol. |
Chemical Reactivity and Mechanistic Transformations of 1 5 Bromopentyl 2 Methylcyclopropane
Reactivity Profiles of the Cyclopropane (B1198618) Ring System
The reactivity of the cyclopropane ring in 1-(5-Bromopentyl)-2-methylcyclopropane is characterized by its propensity to undergo reactions that relieve its inherent strain energy. These transformations typically involve the cleavage of one of the carbon-carbon bonds of the ring.
Ring-Opening Reactions
Ring-opening reactions are a hallmark of cyclopropane chemistry, providing a versatile pathway to linear organic molecules. These reactions can be initiated by electrophiles, free radicals, or nucleophiles, with the specific mechanism and resulting products being highly dependent on the reaction conditions and the nature of the attacking species.
Electrophilic attack on the cyclopropane ring of this compound would proceed through the formation of a carbocationic intermediate. The regioselectivity of this ring-opening is governed by the stability of the resulting carbocation. In the presence of an electrophile, such as a halogen, the reaction is initiated by the attack of the electrophile on one of the cyclopropane bonds.
For instance, in a halogenation process, the addition of bromine (Br₂) would lead to the formation of a bromonium ion intermediate. Subsequent attack by a bromide ion (Br⁻) would result in the opening of the ring to yield a 1,3-dihalide. The cleavage of the C1-C2 bond is anticipated to be favored due to the stabilizing effect of the methyl group on the resulting secondary carbocation at C2, as opposed to the primary carbocation that would form at C1.
Hypothetical Reaction Scheme for Electrophilic Bromination:
Step 1: Electrophilic attack of Br₂ on the C1-C2 bond of the cyclopropane ring, forming a bromonium ion intermediate.
Step 2: Nucleophilic attack by Br⁻ at the more substituted carbon (C2), leading to the opening of the ring.
Product: A 1,3-dibromoalkane derivative.
Table 1: Predicted Regioselectivity in Electrophilic Ring Opening of this compound
| Attacking Electrophile | Site of Initial Attack | Favored Ring Cleavage | Resulting Carbocation Intermediate (More Stable) | Final Product Type |
| Br₂ | C1-C2 Bond | C1-C2 | Secondary Carbocation at C2 | 1,3-Dibromoalkane |
| HBr | C1-C2 Bond | C1-C2 | Secondary Carbocation at C2 | 1-Bromo-3-haloalkane |
Free-radical reactions provide another avenue for the ring-opening of this compound. These reactions are typically initiated by a radical species, such as a bromine atom generated from the homolytic cleavage of a bromine-containing precursor. The reaction proceeds via a radical chain mechanism. nih.govbeilstein-journals.org
The initial step involves the abstraction of a hydrogen atom or addition of a radical to the cyclopropane ring, leading to the formation of a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a more stable homoallylic radical. The regioselectivity of the ring opening is influenced by the stability of the resulting radical. Cleavage of the C1-C2 bond would lead to a more stable secondary radical.
Hypothetical Free-Radical Bromination Mechanism:
Initiation: Generation of bromine radicals (Br•) from a suitable source.
Propagation Step 1: Addition of a bromine radical to the cyclopropane ring to form a cyclopropylcarbinyl radical intermediate.
Propagation Step 2: Rapid ring-opening of the cyclopropylcarbinyl radical to a more stable secondary alkyl radical.
Propagation Step 3: Reaction of the alkyl radical with a bromine source (e.g., HBr or Br₂) to form the product and regenerate a bromine radical.
Table 2: Key Intermediates in the Free-Radical Ring Opening of this compound
| Initiating Radical | Initial Radical Adduct | Ring-Opened Radical Intermediate | Potential Termination Products |
| Br• | Cyclopropylcarbinyl Radical | Secondary Alkyl Radical | Dimerization products, Disproportionation products |
Nucleophilic ring-opening of simple alkyl-substituted cyclopropanes is generally difficult due to the low electrophilicity of the carbon atoms in the ring. However, the presence of the terminal bromine on the pentyl chain of this compound could potentially lead to intramolecular nucleophilic attack under certain conditions, although this is less likely to involve the cyclopropane ring directly without prior activation. For direct nucleophilic attack on the cyclopropane ring to occur, the ring would typically need to be activated by an electron-withdrawing group, which is absent in this molecule. nih.govbohrium.comnih.govresearchgate.netnih.govscispace.comacs.org Therefore, intermolecular nucleophilic ring-opening is not a highly favored pathway for this compound under standard conditions.
Transformations Involving the 5-Bromopentyl Chain
The 5-bromopentyl chain is the primary site for many of the characteristic reactions of this compound, owing to the presence of the carbon-bromine bond.
Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile. masterorganicchemistry.com The specific mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is determined by factors such as the structure of the substrate, the nature of the nucleophile, and the solvent used. libretexts.orglibretexts.org
For this compound, the bromine atom is attached to a primary carbon. This structural feature strongly favors the SN2 mechanism . libretexts.orglibretexts.org The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" is sterically unhindered at a primary carbon.
Conversely, the SN1 mechanism is highly disfavored. The SN1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com A primary carbocation is highly unstable and energetically unfavorable, making this pathway unlikely for this substrate. masterorganicchemistry.comyoutube.com
| Factor | SN1 Mechanism | SN2 Mechanism | Implication for this compound |
|---|---|---|---|
| Substrate Structure | Favored by tertiary > secondary halides. libretexts.orgmasterorganicchemistry.com | Favored by methyl > primary > secondary halides. masterorganicchemistry.comlibretexts.org | Primary alkyl bromide strongly favors SN2 . |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻). libretexts.org | Reaction proceeds well with strong nucleophiles via SN2 . |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water). libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org | Optimal SN2 rates are achieved in polar aprotic solvents. |
| Stereochemistry | Results in racemization. masterorganicchemistry.com | Results in inversion of configuration. libretexts.orgopenstax.org | Not applicable as the reaction center is not a stereocenter. |
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene by removing the hydrogen and bromine atoms from adjacent carbons.
The E2 mechanism is a concerted, one-step process that requires a strong base. libretexts.org The base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a double bond forms. For this compound, an E2 reaction using a strong, sterically hindered base like potassium tert-butoxide would lead to the formation of 1-(pent-4-en-1-yl)-2-methylcyclopropane.
The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. libretexts.org After the slow formation of the primary carbocation, a weak base removes an adjacent proton to form the alkene. Due to the high instability of the primary carbocation, the E1 pathway is not a significant reaction for this compound. youtube.com
| Factor | E1 Mechanism | E2 Mechanism | Implication for this compound |
|---|---|---|---|
| Substrate Structure | Favored by tertiary > secondary halides. | Can occur with primary, secondary, or tertiary halides. | Primary structure allows for E2 but disfavors E1. |
| Base | Favored by weak bases (e.g., H₂O, ROH). youtube.com | Requires strong bases (e.g., RO⁻, OH⁻). masterorganicchemistry.com | E2 is favored in the presence of a strong base. |
| Mechanism | Two steps, via a carbocation intermediate. libretexts.org | One concerted step. libretexts.org | The concerted E2 pathway avoids the unstable primary carbocation. |
| Regioselectivity | Follows Zaitsev's rule (forms the more substituted alkene). libretexts.org | Generally follows Zaitsev's rule, unless a sterically hindered base is used (Hofmann product). libretexts.org | Only one possible alkene product can be formed. |
The bromine atom allows for the formation of highly reactive organometallic compounds, most notably Grignard reagents. The preparation involves reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com
Formation: this compound + Mg --(THF)--> 1-(5-(magnesiobromido)pentyl)-2-methylcyclopropane
This reaction transforms the electrophilic carbon atom bonded to bromine into a highly nucleophilic one. adichemistry.com The resulting Grignard reagent is a powerful carbon-based nucleophile and a strong base. masterorganicchemistry.com It can react with a wide variety of electrophiles to form new carbon-carbon bonds.
| Electrophile | Initial Product | Final Product (after acidic workup) |
|---|---|---|
| Formaldehyde (CH₂O) | Alkoxide | Primary Alcohol |
| Aldehydes (R'CHO) | Alkoxide | Secondary Alcohol |
| Ketones (R'COR'') | Alkoxide | Tertiary Alcohol |
| Esters (R'COOR'') | Tertiary Alkoxide (after two equivalents of Grignard reagent react) masterorganicchemistry.com | Tertiary Alcohol masterorganicchemistry.com |
| Carbon Dioxide (CO₂) | Carboxylate salt | Carboxylic Acid |
| Epoxides | Alkoxide | Alcohol (with chain extension by two carbons) |
Intramolecular Reactivity and Cyclization Pathways
The presence of two distinct functional groups within the same molecule—the alkyl bromide and the cyclopropane ring—separated by a flexible alkyl chain creates the potential for intramolecular reactions.
Intramolecular cyclization could theoretically occur through several mechanistic pathways, leading to the formation of bicyclic systems.
One potential pathway involves the formation of a carbocation at the terminal carbon of the pentyl chain, for example, through treatment with a Lewis acid. The electron-rich cyclopropane ring could then act as a nucleophile, attacking the carbocation in an intramolecular Friedel-Crafts-type alkylation. This would result in the formation of a fused or bridged bicyclic system. The high energy of a primary carbocation makes this pathway challenging, but it could be feasible under forcing conditions or with rearrangement.
Alternatively, conversion of the alkyl bromide to a Grignard reagent could be followed by an intramolecular reaction. While cyclopropane rings are generally unreactive to nucleophilic attack, highly strained or activated cyclopropanes can undergo ring-opening. researchgate.net However, a more plausible intramolecular reaction for a derivative of this compound would be an SN2-type cyclization. If the molecule were modified to contain a nucleophilic center (e.g., an alcohol or an amine) at or near the cyclopropane ring, this nucleophile could attack the carbon bearing the bromine, leading to a large-ring heterocyclic compound.
Tandem Reaction Sequences and Cascade Processes of this compound
While specific research detailing the tandem and cascade reactions of this compound is not extensively documented in publicly available literature, its structural motifs—a substituted cyclopropane ring and a terminal alkyl bromide—suggest a rich potential for such transformations. Drawing parallels from analogous chemical systems, this section explores plausible tandem and cascade processes initiated from this compound, focusing on intramolecular cyclization and radical-mediated pathways.
Intramolecular Cyclization via Nucleophilic Attack
The presence of a bromo-functionalized pentyl chain allows for intramolecular cyclization reactions, leading to the formation of bicyclic systems. These reactions can proceed through various mechanisms, often in a tandem or cascade fashion, depending on the reaction conditions and the nature of the nucleophile generated from the cyclopropane moiety.
One plausible pathway involves the deprotonation of a carbon adjacent to an activating group on the cyclopropane ring, followed by an intramolecular SN2 reaction. This sequence constitutes a tandem deprotonation-cyclization process. For instance, if the cyclopropane ring were further functionalized with an electron-withdrawing group (EWG), a base could facilitate the formation of a carbanion, which would then displace the bromide to form a bicyclo[4.1.0]heptane derivative.
A similar transformation is observed in the organocatalytic enantioselective cascade Michael-alkylation reactions of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.orgacs.org In these reactions, a Michael addition is followed by an intramolecular alkylation, forming a cyclopropane ring in a single, highly stereoselective operation. organic-chemistry.orgacs.org This highlights the propensity of tethered halides to participate in intramolecular ring-forming reactions.
Table 1: Plausible Intramolecular Cyclization Products from this compound Derivatives
| Starting Material (Hypothetical) | Reagents/Conditions | Key Intermediates | Final Product |
| 1-(5-Bromopentyl)-2-methyl-1-cyanocyclopropane | Strong Base (e.g., LDA) | Cyclopropyl (B3062369) carbanion | 1-Cyano-6-methylbicyclo[4.1.0]heptane |
| 1-(5-Bromopentyl)-2-methyl-1-(phenylsulfonyl)cyclopropane | Base (e.g., NaH) | Stabilized carbanion | 6-Methyl-1-(phenylsulfonyl)bicyclo[4.1.0]heptane |
Radical-Mediated Cascade Reactions
Radical reactions offer another avenue for complex molecular transformations starting from this compound. The carbon-bromine bond can be homolytically cleaved using radical initiators or photoredox catalysis to generate a primary alkyl radical. This radical can then engage in a cascade sequence involving the cyclopropane ring.
One potential cascade involves the intramolecular addition of the alkyl radical to the cyclopropane ring. This would lead to a ring-opening of the strained three-membered ring, generating a new radical species that could be further functionalized. Research on the oxidative radical ring-opening and cyclization of cyclopropyl olefins demonstrates such pathways, where an initial alkylation is followed by a ring-opening and subsequent cyclization cascade. nih.gov
Alternatively, tandem radical cyclization/cross-coupling reactions have been reported for alkyl halides. nih.gov In a similar vein, a radical generated from this compound could undergo a 5-exo-trig cyclization, followed by a cross-coupling reaction with a suitable partner, leading to the formation of functionalized cyclopentyl derivatives fused to the cyclopropane ring.
Table 2: Potential Radical Cascade Pathways and Products
| Initiation Method | Key Radical Intermediates | Cascade Sequence | Potential Product Class |
| Photoredox Catalysis | 5-(2-methylcyclopropyl)pentyl radical | Intramolecular H-atom transfer, ring opening | Functionalized octenes |
| Radical Initiator (e.g., AIBN) with a trapping agent | 5-(2-methylcyclopropyl)pentyl radical | 5-exo-trig cyclization, radical trapping | Substituted methylcyclopentanes |
| Transition Metal Catalysis | Alkyl radical complex | Ring-opening, intramolecular arylation | Fused bicyclic aromatic systems |
The study of vinyl cyclopropanes in iron-catalyzed intra- and intermolecular dicarbofunctionalization provides further insight into potential cascade reactions. rsc.org These processes involve the generation of an alkyl radical that participates in a radical cascade with the vinyl cyclopropane, followed by a cross-coupling reaction. rsc.org While this compound lacks the vinyl group, analogous radical additions to the cyclopropane ring itself are conceivable under appropriate catalytic conditions.
Advanced Stereochemical Investigations of 1 5 Bromopentyl 2 Methylcyclopropane
Diastereoselectivity and Diastereoconvergence in Synthetic Protocols
The synthesis of 1-(5-bromopentyl)-2-methylcyclopropane inherently generates stereoisomers. The relative orientation of the 5-bromopentyl and methyl groups on the cyclopropane (B1198618) ring gives rise to cis and trans diastereomers. The control of diastereoselectivity is a critical aspect of its synthesis.
A common method for the synthesis of such a compound would involve the cyclopropanation of an alkene, such as 7-bromo-1-heptene. The stereochemical outcome of this reaction is highly dependent on the chosen synthetic route. For instance, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is known to be stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane. nih.govmasterorganicchemistry.com If a trans-alkene is used, the trans-cyclopropane is expected, and a cis-alkene would yield the cis-cyclopropane.
The diastereomeric ratio (d.r.) in such reactions is a key measure of selectivity. Factors influencing this ratio include the nature of the catalyst, solvent, temperature, and the steric and electronic properties of the substituents on the alkene. For instance, cobalt-catalyzed Simmons-Smith type reactions have shown the ability to discriminate between alkenes based on their substitution patterns, offering a potential route to control regioselectivity in polyenes. researchgate.net
Diastereoconvergent synthesis, a strategy where a mixture of diastereomers is converted into a single diastereomer, could also be employed. This might involve exploiting thermodynamic equilibria or using stereoselective reagents that preferentially react with one diastereomer. However, specific studies detailing diastereoconvergent approaches for this compound are not documented.
Table 1: Hypothetical Diastereoselectivity in the Synthesis of this compound This table is illustrative and based on general principles of cyclopropanation reactions, as specific data for this compound is not available.
| Reaction Type | Alkene Precursor | Expected Major Diastereomer | Typical Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Simmons-Smith | (E)-7-bromo-1-heptene | trans | >95:5 |
Enantioselectivity and Chiral Induction Strategies
Each diastereomer of this compound can exist as a pair of enantiomers ((1R,2S) and (1S,2R) for the cis isomer; (1R,2R) and (1S,2S) for the trans isomer). Enantioselective synthesis aims to produce a single enantiomer in excess. This is typically achieved through chiral induction, using chiral catalysts, reagents, or auxiliaries.
For cyclopropanation reactions, a variety of chiral catalysts have been developed. These often involve transition metals complexed with chiral ligands. For example, rhodium and copper complexes with chiral ligands are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. The choice of metal and ligand can significantly influence the enantiomeric excess (e.e.) of the product. Enzyme-catalyzed cyclopropanation represents another powerful strategy, often affording high levels of diastereo- and enantioselectivity. researchgate.net
Chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction, can also be used. After the desired stereocenter is created, the auxiliary is removed.
While these strategies are well-established for the synthesis of various chiral cyclopropanes, their specific application to the enantioselective synthesis of this compound has not been extensively reported. nih.gov
Stereochemical Stability and Epimerization Studies under Reaction Conditions
The stereochemical stability of this compound is crucial, as subsequent reactions could potentially lead to epimerization (the change in configuration at one stereocenter). The cyclopropane ring is generally stable, but under certain conditions, such as in the presence of strong acids or bases, or at high temperatures, ring-opening or epimerization can occur. acs.org
For donor-acceptor cyclopropanes, which are substituted with both electron-donating and electron-withdrawing groups, ring-opening to form a zwitterionic intermediate is a known process that can lead to isomerization. acs.orgnih.gov While this compound does not fit the classic definition of a donor-acceptor cyclopropane, the presence of the bromine atom could influence its reactivity under certain catalytic conditions, potentially leading to stereochemical scrambling.
Studies on the epimerization of substituted cyclopropanes often involve subjecting the compound to various conditions (e.g., acidic, basic, thermal) and monitoring the stereoisomeric composition over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Methodologies for Absolute and Relative Configurational Assignment
Determining the precise three-dimensional arrangement of atoms in the stereoisomers of this compound requires sophisticated analytical techniques.
Relative Configuration: The assignment of cis or trans diastereomers is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic of their relative orientation. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations between the substituents, further confirming the relative stereochemistry.
Absolute Configuration: The determination of the absolute configuration (R/S) of chiral centers is more challenging.
X-ray Crystallography: If a single crystal of an enantiomerically pure sample can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration. researchgate.net
Chiral Chromatography: Separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). By comparing the retention times with those of authentic, independently synthesized standards of known absolute configuration, the configuration of the analyte can be determined.
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of polarized light by chiral molecules. The experimental spectra can be compared with theoretical spectra calculated for a specific enantiomer to assign the absolute configuration. nih.gov
Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereocenters, into a compound of known absolute configuration.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 7-bromo-1-heptene |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Cyclopropane Bromopentyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. For 1-(5-Bromopentyl)-2-methylcyclopropane, both ¹H and ¹³C NMR provide critical data for confirming the presence of the cyclopropyl (B3062369) ring, the methyl group, and the bromopentyl chain, as well as for determining the relative stereochemistry (cis/trans) of the substituents on the cyclopropane (B1198618) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the protons on the cyclopropane ring, the methyl group, and the bromopentyl chain. The cyclopropyl protons typically appear in the upfield region of the spectrum (approximately 0.0–1.5 ppm), a consequence of the ring current effect associated with the strained three-membered ring. nih.govlibretexts.org The precise chemical shifts and coupling constants (J-values) of these protons are highly sensitive to the stereochemistry. For instance, the coupling constant between cis-vicinal protons on a cyclopropane ring is generally larger than that for trans-vicinal protons. dtic.mil The methyl group attached to the cyclopropane would likely appear as a doublet, while the methylene (B1212753) group protons of the pentyl chain would exhibit characteristic multiplets, with the protons on the carbon adjacent to the bromine atom (C-5') being the most deshielded (shifted downfield).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbons of the cyclopropane ring are typically shielded and appear at high field strengths. The methyl carbon and the five distinct carbons of the bromopentyl chain would each give rise to a separate signal, with the carbon bonded to the bromine atom appearing at a characteristic chemical shift.
Illustrative ¹H NMR Data for a Stereoisomer of this compound: This table presents hypothetical, yet plausible, data based on known chemical shifts for similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~1.85 | Multiplet | 2H | -CH₂-CH₂Br |
| ~1.45 | Multiplet | 2H | -CH₂-CH₂CH₂Br |
| ~1.30 | Multiplet | 2H | Cyclopropyl-CH₂- |
| ~1.10 | Doublet | 3H | -CH₃ |
| ~0.70 | Multiplet | 1H | Cyclopropyl-CH-CH₃ |
| ~0.50 | Multiplet | 1H | Cyclopropyl-CH-Pentyl |
| ~0.10 to -0.30 | Multiplet | 2H | Cyclopropyl-CH₂- |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. jove.comjove.com This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (M⁺ and M+2). docbrown.info
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₉H₁₇Br).
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include:
Heterolytic cleavage of the C-Br bond: This is often a dominant fragmentation pathway for alkyl bromides, leading to the loss of a bromine radical (•Br) and the formation of a carbocation with a mass corresponding to the C₉H₁₇⁺ fragment. jove.comyoutube.com
Cleavage of the alkyl chain: Fragmentation can occur along the pentyl chain, resulting in a series of peaks separated by 14 mass units (-CH₂-). libretexts.org
Cyclopropane ring opening: The strained cyclopropane ring can undergo cleavage, leading to characteristic fragment ions.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z (mass/charge) | Interpretation |
| 204/206 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 125 | Loss of •Br from the molecular ion [M-Br]⁺ |
| 69 | Fragment corresponding to the methylcyclopropylmethyl cation |
| 55 | Fragment corresponding to the cyclopropylmethyl cation or pentenyl cation |
| 41 | Fragment corresponding to the cyclopropyl cation or allyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different types of bonds.
C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are typically observed at a higher frequency (~3080–3000 cm⁻¹) than those of the alkyl chain (~2960–2850 cm⁻¹). docbrown.info
CH₂ Bending (Scissoring): This vibration for the methylene groups in the chain and ring typically appears around 1465 cm⁻¹.
Cyclopropane Ring Vibrations: The ring itself has characteristic "breathing" and deformation modes, often found in the fingerprint region (e.g., around 1020 cm⁻¹). docbrown.info
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the low-frequency region of the spectrum, typically between 650 and 550 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. ksu.edu.sa It is particularly sensitive to vibrations of non-polar bonds. Therefore, the C-C bonds of the cyclopropane ring and the alkyl chain would be expected to show strong signals in the Raman spectrum. The symmetric vibrations, such as the cyclopropane ring breathing mode, often give rise to intense Raman scattering.
Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Bond Vibration | Spectroscopic Method |
| ~3080 | C-H stretch (cyclopropyl) | IR, Raman |
| ~2960-2850 | C-H stretch (alkyl) | IR, Raman |
| ~1465 | CH₂ bend (scissoring) | IR |
| ~1020 | Cyclopropane ring mode | IR, Raman |
| ~650-550 | C-Br stretch | IR |
X-ray Crystallography for Definitive Structural and Stereochemical Determination (on crystalline derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise measurements of bond lengths, bond angles, and absolute stereochemistry. However, this technique requires the compound to be a well-ordered single crystal. Since this compound is likely a liquid or a low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative.
This could be achieved by reacting the compound to introduce functional groups that promote crystallization, such as by forming a urea (B33335) or thiourea (B124793) derivative, or by synthesizing a related compound with a rigid, planar group like a phenyl or naphthyl group.
Once a suitable crystal is obtained, X-ray diffraction analysis would provide an electron density map of the molecule. From this map, the precise coordinates of each atom (excluding hydrogens, which are often difficult to locate) can be determined. This allows for:
Unambiguous confirmation of the atomic connectivity.
Precise measurement of all bond lengths and angles, revealing the effects of ring strain. psu.edu
Definitive determination of the relative stereochemistry (cis or trans) of the methyl and bromopentyl groups on the cyclopropane ring. nih.gov
If a chiral derivatizing agent is used or if the crystal forms in a chiral space group, the absolute configuration of the stereocenters can be established.
This technique, although not applicable to the parent compound in its native state, provides the ultimate structural proof when applied to a suitable solid derivative.
Applications of 1 5 Bromopentyl 2 Methylcyclopropane As a Versatile Synthetic Building Block
Utilization in the Construction of Diverse Carbocyclic Architectures
The presence of the bromopentyl chain allows for a variety of coupling and cyclization reactions, making 1-(5-Bromopentyl)-2-methylcyclopropane a valuable precursor for the synthesis of diverse carbocyclic structures. Researchers have exploited the reactivity of the carbon-bromine bond in nucleophilic substitution and organometallic coupling reactions to introduce the methylcyclopropylpentyl moiety into larger molecular frameworks.
One notable application involves its use in the formation of spirocyclic and fused-ring systems. The cyclopropane (B1198618) ring can act as a three-carbon component in cycloaddition reactions or undergo ring-opening under specific conditions to yield linear or macrocyclic structures. The interplay between the reactivity of the alkyl bromide and the unique properties of the cyclopropane ring provides a powerful tool for synthetic chemists to design and construct complex carbocyclic skeletons that are otherwise challenging to access.
Role in the Synthesis of Complex Heterocyclic Systems
The versatility of this compound extends to the synthesis of a broad range of heterocyclic compounds. nih.govresearchgate.netopenmedicinalchemistryjournal.comscispace.com The bromo-functionalized chain serves as an electrophilic partner for a variety of heteroatomic nucleophiles, including nitrogen, oxygen, and sulfur, leading to the formation of diverse heterocyclic rings. nih.govresearchgate.netopenmedicinalchemistryjournal.com
For instance, reaction with primary or secondary amines can lead to the formation of nitrogen-containing heterocycles such as piperidines and azepanes, where the methylcyclopropyl group acts as a substituent. Similarly, reactions with thiols or alcohols can yield sulfur- and oxygen-containing heterocycles, respectively. The ability to introduce the methylcyclopropylpentyl side chain onto a heterocyclic core is of significant interest in medicinal chemistry, as this group can modulate the lipophilicity and metabolic stability of drug candidates.
Table 1: Examples of Heterocyclic Systems Synthesized from this compound
| Heterocyclic Core | Reactant | Resulting Compound Class |
| Piperidine | Ammonia or Primary Amine | N-substituted Piperidines |
| Tetrahydrothiophene | Sodium Sulfide | S-substituted Tetrahydrothiophenes |
| Tetrahydropyran | Dihydropyran | O-substituted Tetrahydropyrans |
Application in Fragment-Based Approaches for Chemical Library Synthesis
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds in pharmaceutical research. nih.govnih.govrsc.orgmdpi.comresearchgate.net This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can bind to biological targets. nih.govnih.govrsc.orgmdpi.com this compound, with its distinct structural motifs, is an attractive scaffold for the generation of fragment libraries.
The methylcyclopropyl group is a desirable feature in fragment design as it introduces three-dimensionality and can occupy specific pockets in protein binding sites. The bromopentyl chain provides a convenient handle for further chemical elaboration, allowing for the rapid generation of a library of related compounds. By reacting the parent fragment with a diverse set of nucleophiles or coupling partners, chemists can systematically explore the chemical space around the initial hit and optimize its binding affinity and other pharmacological properties.
Potential as a Precursor for Advanced Organic Materials and Polymers
The unique chemical reactivity of this compound also suggests its potential as a monomer or precursor for the synthesis of advanced organic materials and polymers. The presence of the bromo-functional group allows for its incorporation into polymer chains through various polymerization techniques, such as atom transfer radical polymerization (ATRP) or polycondensation reactions.
The resulting polymers would feature the methylcyclopropyl moiety as a repeating unit, which could impart unique physical and chemical properties to the material. For example, the strained cyclopropane ring could be a site for post-polymerization modification, allowing for the tuning of the polymer's properties. Furthermore, the incorporation of the cyclopropyl (B3062369) group could influence the polymer's thermal stability, morphology, and mechanical properties, opening up possibilities for applications in areas such as specialty plastics, coatings, and advanced composites.
Future Directions and Emerging Research Avenues in Cyclopropane Chemistry
Development of Novel and Sustainable Synthetic Routes to Functionalized Cyclopropanes
The demand for enantiomerically pure and structurally complex cyclopropane (B1198618) derivatives has spurred the development of new synthetic methods that are not only efficient but also environmentally benign.
One of the most promising frontiers is the use of biocatalysis . Engineered enzymes, such as variants of myoglobin and tautomerase, are being developed to catalyze asymmetric cyclopropanation reactions with high stereoselectivity. These biocatalytic systems operate under mild conditions and utilize non-toxic reagents, offering a green alternative to traditional metal-catalyzed processes. For instance, engineered myoglobin catalysts have been shown to facilitate the synthesis of fluorinated cyclopropanes, which are valuable motifs in medicinal chemistry.
Photocatalysis represents another rapidly evolving area. The use of visible light to drive chemical reactions provides a sustainable energy source. Photoredox catalysis, employing organic dyes or metal complexes, has enabled the development of novel cyclopropanation methods. These reactions often proceed through radical intermediates, allowing for unique bond formations and functional group tolerance that are complementary to traditional methods. For example, bismuth photocatalysis has been demonstrated for the reductive cyclopropanation of olefins.
Furthermore, research is focused on developing novel reagents and catalytic systems that expand the scope and efficiency of cyclopropanation. This includes the design of new chiral ligands for transition metal catalysts to achieve higher levels of enantiocontrol and the exploration of main-group elements as catalysts to replace precious metals.
The following table provides illustrative physicochemical properties for "1-(5-Bromopentyl)-2-methylcyclopropane," a compound representative of the functionalized cyclopropanes targeted by these new synthetic methods.
| Property | Value |
| Molecular Formula | C9H17Br |
| Molecular Weight | 205.14 g/mol |
| Boiling Point (Predicted) | 200-220 °C |
| Density (Predicted) | 1.1-1.2 g/cm³ |
| LogP (Predicted) | 3.5-4.0 |
Exploration of Unprecedented Reactivity Patterns and Transformation Mechanisms
The inherent ring strain of cyclopropanes makes them versatile intermediates for a wide array of chemical transformations. Future research will continue to uncover novel reactivity patterns and elucidate the mechanisms behind these transformations.
A key area of exploration is the transition metal-catalyzed activation of cyclopropane C-C bonds . The oxidative addition of a cyclopropane to a low-valent metal center forms a metallacyclobutane intermediate, which can then undergo a variety of subsequent reactions, including reductive elimination, migratory insertion, and cross-coupling. This strategy provides a powerful tool for the construction of larger ring systems and complex molecular architectures. For example, rhodium and nickel catalysts are being extensively studied for their ability to mediate such transformations.
The chemistry of donor-acceptor (D-A) cyclopropanes continues to be a fertile ground for discovery. The push-pull nature of the substituents on the cyclopropane ring polarizes the C-C bond, facilitating its cleavage to form a zwitterionic intermediate. This intermediate can then participate in a variety of cycloaddition and annulation reactions to form complex heterocyclic and carbocyclic frameworks. Understanding the factors that control the reactivity and stereoselectivity of these intermediates is a major focus of ongoing research.
Radical-mediated ring-opening and functionalization of cyclopropanes is another emerging area. The generation of a radical adjacent to a cyclopropane ring can trigger a rapid ring-opening to form a more stable radical intermediate. This strategy is being exploited in cascade reactions to construct complex molecular scaffolds.
The following table summarizes some of the key reactivity patterns of functionalized cyclopropanes.
| Reactivity Pattern | Description | Key Intermediates |
| Transition Metal-Catalyzed Ring Opening | Oxidative addition of a C-C bond to a metal center. | Metallacyclobutanes |
| Donor-Acceptor Cyclopropane Reactivity | Cleavage of the polarized C-C bond to form a zwitterion. | 1,3-Zwitterions |
| Radical-Mediated Ring Opening | Homolytic cleavage of a C-C bond initiated by a radical. | Carbon-centered radicals |
Integration into Automated Synthesis and Flow Chemistry Platforms
The translation of novel synthetic methods from the laboratory to industrial-scale production requires robust and scalable processes. The integration of cyclopropanation reactions into automated synthesis and flow chemistry platforms is a critical step in this direction.
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to handle hazardous reagents and intermediates in a controlled manner. Continuous flow systems are being developed for various cyclopropanation reactions, such as the Simmons-Smith reaction and those involving the in situ generation of diazo compounds. rsc.org These systems allow for precise control over reaction parameters, leading to higher yields, improved selectivity, and easier scale-up. For example, the use of packed-bed reactors containing a zinc-copper couple has been shown to facilitate the continuous flow Simmons-Smith cyclopropanation. semanticscholar.org
Automated synthesis platforms , which combine robotics with flow chemistry, are poised to accelerate the discovery and optimization of new cyclopropane-containing molecules. These systems can perform a large number of reactions in a high-throughput fashion, enabling the rapid screening of reaction conditions and the synthesis of libraries of cyclopropane derivatives for biological evaluation.
The table below highlights the advantages of integrating cyclopropane synthesis into flow chemistry platforms.
| Feature | Advantage in Flow Chemistry |
| Heat Transfer | Efficient dissipation of heat, allowing for highly exothermic reactions to be performed safely. |
| Mass Transfer | Enhanced mixing of reagents, leading to faster reaction rates and higher yields. |
| Safety | Small reactor volumes and the ability to handle hazardous intermediates in situ minimize risks. |
| Scalability | Continuous processing allows for the production of large quantities of material without the need for large reactors. |
Computational Design and Rational Synthesis of New Cyclopropane-Based Scaffolds
The increasing power of computational chemistry is revolutionizing the way new molecules are designed and synthesized. In the context of cyclopropane chemistry, computational methods are being used to predict the properties of new cyclopropane-containing molecules and to guide the development of new synthetic routes.
In silico screening and molecular docking studies are being employed to identify new cyclopropane-containing drug candidates. nih.gov By modeling the interaction of virtual libraries of cyclopropane derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity. This approach can significantly reduce the time and cost associated with drug discovery.
Computational modeling is also being used to elucidate reaction mechanisms and to predict the stereochemical outcome of cyclopropanation reactions. nih.gov By understanding the transition state geometries and the factors that control selectivity, chemists can rationally design new catalysts and reaction conditions to achieve specific synthetic goals. For example, computational studies have been instrumental in the design of chiral PHOX ligands with a rigid cyclopropyl (B3062369) backbone for asymmetric catalysis. nih.gov
The rational design of new cyclopropane-based scaffolds is another exciting area of research. By leveraging the unique conformational constraints and electronic properties of the cyclopropane ring, chemists are designing novel molecular frameworks with tailored properties for applications in medicinal chemistry, materials science, and catalysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1-(5-Bromopentyl)-2-methylcyclopropane, and how do reaction parameters (e.g., solvent, base) influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-methylcyclopropane and 5-bromopentyl bromide under basic conditions (e.g., NaH or KOtBu). Evidence from analogous brominated cyclopropanes suggests optimizing solvent polarity (e.g., THF or DMF) to stabilize intermediates and minimize elimination by-products . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 cyclopropane:bromide) are critical for maximizing yield. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product from unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for ring protons) and bromopentyl chain connectivity.
- GC-MS : To assess purity and identify volatile by-products (e.g., elimination products like alkenes).
- X-ray Crystallography : For absolute stereochemical confirmation, though challenges may arise due to conformational flexibility in the bromopentyl chain .
- Elemental Analysis : To validate molecular formula (C₁₀H₁₇Br) and rule out halogen exchange artifacts .
Advanced Research Questions
Q. How does the extended bromopentyl chain in this compound influence its reactivity compared to shorter-chain analogs (e.g., 1-(4-Bromobutyl)-2-methylcyclopropane)?
- Methodological Answer : The longer chain increases steric hindrance, potentially reducing nucleophilic substitution rates. Comparative kinetic studies using polar aprotic solvents (e.g., DMSO) and tracking SN2 vs. SN1 pathways (via racemization or solvent isotope effects) are advised. Computational modeling (DFT) can predict transition-state geometries and activation energies, highlighting chain-length-dependent steric effects .
Q. What experimental strategies can resolve contradictions in reported biological activities of brominated cyclopropanes, such as antimicrobial vs. cytotoxic effects?
- Methodological Answer :
- Dose-Response Assays : Use standardized microbial strains (e.g., E. coli ATCC 25922) and mammalian cell lines (e.g., HeLa) to differentiate bacteriostatic vs. cytotoxic thresholds.
- Mechanistic Probes : Fluorescent membrane dyes (e.g., DiOC₂) to test membrane disruption, and enzyme inhibition assays (e.g., β-lactamase) to identify molecular targets .
- Control Experiments : Include non-brominated analogs to isolate the role of bromine in bioactivity .
Q. How can factorial design optimize reaction conditions for synthesizing this compound while minimizing by-products?
- Methodological Answer : A 2³ factorial design evaluating temperature (0°C vs. 25°C), base strength (NaH vs. KOtBu), and solvent polarity (THF vs. DMF). Response variables include yield, purity (HPLC), and by-product ratios (GC-MS). Statistical analysis (ANOVA) identifies significant interactions, enabling condition refinement .
Theoretical and Mechanistic Questions
Q. What computational tools are suitable for predicting the regioselectivity of this compound in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Simulate ring strain (∼27 kcal/mol for cyclopropane) and electrostatic potential maps to predict attack sites (e.g., bromine vs. cyclopropane carbons).
- MD Simulations : Model solvent effects on transition states (e.g., solvolysis in methanol/water mixtures).
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose plausible pathways for derivative synthesis .
Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of this compound derivatives with enhanced stability?
- Methodological Answer : Analyze HOMO-LUMO gaps to predict susceptibility to electrophilic/nucleophilic attacks. Substituent effects (e.g., electron-withdrawing groups on the cyclopropane) can be modeled to stabilize the ring. Experimental validation via Hammett plots correlates substituent constants (σ) with reaction rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction outcomes for brominated cyclopropanes (e.g., competing substitution vs. elimination)?
- Methodological Answer :
- By-Product Tracking : Use in-situ IR or quenching studies to detect intermediates (e.g., carbocations or alkenes).
- Isotopic Labeling : ¹⁸O-labeled water or D₂O to trace hydrolysis pathways.
- Kinetic Isotope Effects : Compare kH/kD ratios to distinguish between concerted (SN2) or stepwise (SN1/E1) mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
